

NHPI-PEG4-C2-Pfp ester molecular weight and formula

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Compound of Interest

Compound Name: NHPI-PEG4-C2-Pfp ester

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In-Depth Technical Guide: NHPI-PEG4-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **NHPI-PEG4-C2-Pfp ester**, a critical component in the development of advanced biotherapeutics. Primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs), this molecule facilitates the covalent attachment of therapeutic payloads to monoclonal antibodies.

Core Molecular Data

The fundamental properties of **NHPI-PEG4-C2-Pfp ester** are summarized below, providing essential information for its handling, characterization, and application in experimental settings.

Property	Value
Molecular Weight	577.45 g/mol [1]
Chemical Formula	C25H24F5NO9[1]
CAS Number	2101206-46-4[1]



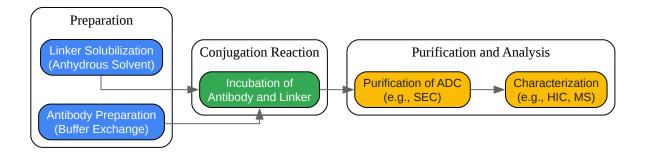
Application in Antibody-Drug Conjugates

NHPI-PEG4-C2-Pfp ester serves as a non-cleavable linker in the construction of ADCs. The pentafluorophenyl (Pfp) ester group provides a reactive site for conjugation to primary amines, such as the lysine residues present on the surface of antibodies. The Polyethylene Glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting ADC, while the N-Hydroxysuccinimide-phthalimide (NHPI) group is integral to the linker's structure.

The use of a non-cleavable linker implies that the cytotoxic payload is released only after the degradation of the antibody backbone within the target cell, a mechanism that can enhance the therapeutic window and reduce off-target toxicity.

Conceptual Experimental Workflow: Antibody Conjugation

While specific experimental protocols for **NHPI-PEG4-C2-Pfp ester** are not readily available in published literature, a general workflow for the conjugation of a Pfp ester to an antibody can be conceptualized as follows. This process is based on standard bioconjugation techniques.



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Conceptual workflow for antibody-drug conjugation.

Detailed Methodological Considerations:

 Antibody Preparation: The antibody is typically exchanged into an amine-free buffer at a slightly basic pH (e.g., pH 8.0-9.0) to facilitate the reaction with the Pfp ester. Common



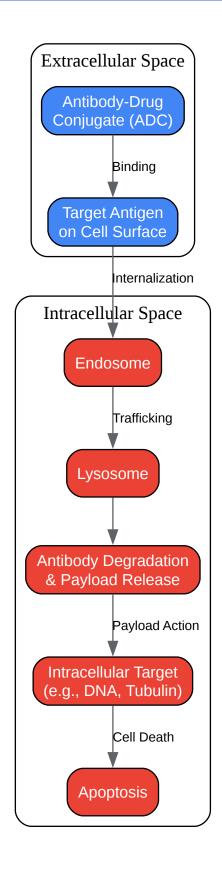
buffers include phosphate-buffered saline (PBS) adjusted to the desired pH.

- Linker Solubilization: Due to the hydrolytic instability of the Pfp ester, the NHPI-PEG4-C2-Pfp ester should be dissolved in an anhydrous water-miscible solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), immediately prior to use.
- Conjugation Reaction: The solubilized linker is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically incubated at a controlled temperature (e.g., 4°C to room temperature) for a defined period.
- Purification: Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose.
- Characterization: The purified ADC is then characterized to determine the DAR, purity, and integrity. Techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) are frequently employed.

Mechanism of Action for an ADC

The ultimate goal of constructing an ADC with a linker like **NHPI-PEG4-C2-Pfp ester** is to selectively deliver a cytotoxic payload to a target cell, typically a cancer cell. The following diagram illustrates the conceptual signaling pathway and mechanism of action for a generic ADC.





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Conceptual mechanism of action for an antibody-drug conjugate.



This diagram illustrates the process from the binding of the ADC to its target antigen on the cell surface, through internalization and trafficking to the lysosome. Within the lysosome, the antibody portion of the ADC is degraded, leading to the release of the cytotoxic payload, which can then exert its therapeutic effect, ultimately leading to apoptosis of the target cell.

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References

- 1. medchemexpress.com [medchemexpress.com]
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